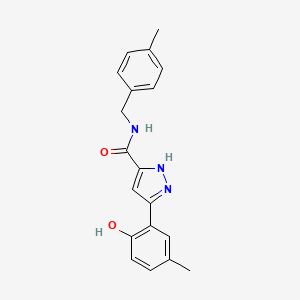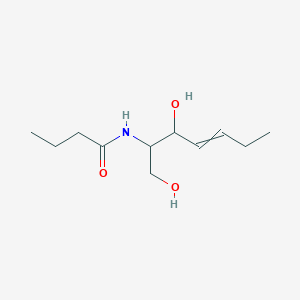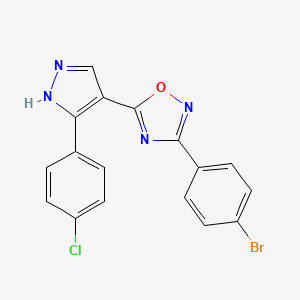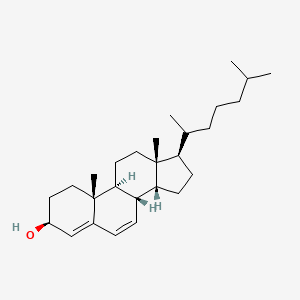
tripropylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tripropylstannane is an organotin compound with the chemical formula C₉H₂₂Sn. It is a colorless liquid that is soluble in organic solvents. Organotin compounds, including this compound, are known for their applications in organic synthesis, particularly in radical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tripropylstannane can be synthesized through the reduction of tripropyltin chloride with lithium aluminium hydride. The reaction typically proceeds as follows:
C9H21SnCl+LiAlH4→C9H22Sn+LiCl+AlCl3
Industrial Production Methods
Industrial production of this compound often involves the use of polymethylhydrosiloxane as a reducing agent. This method is preferred due to its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Tripropylstannane undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in radical reactions.
Substitution: It can participate in substitution reactions where the tin-hydrogen bond is cleaved.
Common Reagents and Conditions
Radical Reactions: this compound is commonly used with azobisisobutyronitrile (AIBN) or under irradiation with light to initiate radical reactions.
Substitution Reactions: Common reagents include halides and other electrophiles.
Major Products Formed
Reduction Reactions: The major products are hydrocarbons formed by the reduction of organic halides.
Substitution Reactions: The products depend on the electrophile used but typically include organotin compounds with different substituents.
Aplicaciones Científicas De Investigación
Tripropylstannane has a wide range of applications in scientific research:
Chemistry: It is used as a radical reducing agent in organic synthesis.
Biology: Organotin compounds, including this compound, are studied for their biological activity and potential use in pharmaceuticals.
Medicine: Research is ongoing into the use of organotin compounds as anticancer agents.
Industry: this compound is used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of tripropylstannane involves the homolytic cleavage of the tin-hydrogen bond to generate a tin-centered radical. This radical can then participate in various radical reactions, such as the reduction of organic halides. The molecular targets and pathways involved include the formation of carbon-centered radicals and subsequent reactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin Hydride: Another organotin compound with similar applications in radical reactions.
Triphenyltin Hydride: Used in similar contexts but with different reactivity due to the phenyl groups.
Uniqueness
Tripropylstannane is unique due to its specific balance of reactivity and stability, making it particularly useful in certain radical reactions where other organotin compounds may not be as effective.
Propiedades
Número CAS |
761-44-4 |
|---|---|
Fórmula molecular |
C9H22Sn |
Peso molecular |
248.98 g/mol |
Nombre IUPAC |
tripropylstannane |
InChI |
InChI=1S/3C3H7.Sn.H/c3*1-3-2;;/h3*1,3H2,2H3;; |
Clave InChI |
BATLWNWLECLTLL-UHFFFAOYSA-N |
SMILES canónico |
CCC[SnH](CCC)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14108031.png)



![1-(4-Tert-butylphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108040.png)
![N-(3-Methyl-1H-pyrazol-5-yl)-2-[(piperidin-4-yl)methyl]pyrimidin-4-amine diHCl](/img/structure/B14108044.png)
![3-(2-((3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B14108057.png)
![6-Hexyl-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14108058.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14108063.png)
![6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14108078.png)

![9-(4-bromo-2-fluorophenyl)-3-(2-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B14108086.png)
![7-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one](/img/structure/B14108093.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-5-hydroxy-8-methyl-4,8-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B14108104.png)
